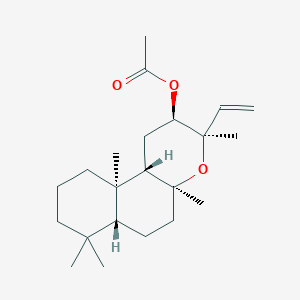

Ent-13-epi-12-acetoxymanoyl oxide

Description

Properties

CAS No. |

122551-69-3 |

|---|---|

Molecular Formula |

C4H10N4O |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

[(2R,3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-2-yl] acetate |

InChI |

InChI=1S/C22H36O3/c1-8-21(6)18(24-15(2)23)14-17-20(5)12-9-11-19(3,4)16(20)10-13-22(17,7)25-21/h8,16-18H,1,9-14H2,2-7H3/t16-,17+,18-,20-,21-,22+/m1/s1 |

InChI Key |

KZMQJOCDCYRIJB-PACCEGMYSA-N |

SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(OC1(C)C=C)C)(C)C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCCC([C@H]3CC[C@@]2(O[C@]1(C)C=C)C)(C)C)C |

Canonical SMILES |

CC(=O)OC1CC2C3(CCCC(C3CCC2(OC1(C)C=C)C)(C)C)C |

Synonyms |

ent-13-epi-12-acetoxymanoyl oxide manoyl oxide F1 |

Origin of Product |

United States |

Natural Occurrence and Ethnobotanical Relevance of Ent 13 Epi 12 Acetoxymanoyl Oxide

Isolation and Identification from Terrestrial Plant Species

Scientific studies have successfully isolated and identified ent-13-epi-12-acetoxymanoyl oxide from a narrow range of terrestrial plants. The primary sources belong to the Lamiaceae and Cistaceae families, known for producing a rich diversity of terpenoid compounds.

The Sideritis genus, commonly known as ironworts, stands out as a key source of this specific diterpenoid.

Sideritis javalambrensis : Research has confirmed the isolation of ent-13-epi-12α-acetoxymanoyl oxide from anti-inflammatory hexane (B92381) extracts of this Spanish herb researcher.life. This identification points to the compound's potential role in the plant's traditional medicinal applications.

Sideritis pungens : While studies have analyzed the essential oil composition of Sideritis pungens, the presence of this compound is not as explicitly documented as in S. javalambrensis researchgate.net. The genus is generally rich in various labdane (B1241275) diterpenes, and further investigation into this species may clarify the distribution of this specific compound.

A Greek thesis has also noted the presence of ent-13-epi-12α-acetoxymanoyl oxide within the Sideritis genus, reinforcing its significance as a botanical source docplayer.gr.

The Cistus genus, or rockrose, is a well-known producer of labdane diterpenoids, including various isomers of manoyl oxide.

Cistus creticus : This species is a rich source of manoyl oxide isomers and their derivatives, which are found in the plant's resin, known as "ladano" fitoterapia.netnih.gov. While compounds like ent-3β-acetoxy-13-epi-manoyl oxide have been structurally characterized from C. creticus, the specific 12-acetoxy isomer is not prominently reported in the available literature for this species researchgate.netnist.govresearchgate.net.

Cistus monspeliensis : Analysis of hexane extracts and essential oils from the leaves and fruits of C. monspeliensis has led to the detection of several manoyl oxide derivatives, including 3β-acetoxy-13-epi-manoyl oxide nih.govebi.ac.ukresearchgate.net. However, similar to C. creticus, the presence of this compound is not explicitly confirmed.

The variation in the types and amounts of manoyl oxide isomers in Cistus species can depend on the plant part, the solvent used for extraction, and even daily or yearly cycles researchgate.net.

Beyond the primary genera, related manoyl oxide structures have been found in other plants, though the specific 12-acetoxy derivative remains elusive in these sources.

Juniperus oxycedrus : The leaf essential oils of this species contain manoyl oxide isomers, and one has been characterized as an ent-13-epi-manoyl oxide, but not the acetoxy derivative researcher.life.

Stachys species : A review of diterpenoids in the Stachys genus indicates the presence of 3β-acetoxy-13-epi-manoyl oxide in Stachys menthifolia acgpubs.org. This highlights the plant's capacity to synthesize related structures, but not the specific compound of interest.

Salvia sharifii : From the aerial parts of this plant, ent-13-epi-manoyloxide has been isolated, but again, this is the non-acetylated parent compound researchgate.net.

Table 1: Botanical Sources of ent-13-epi-12-acetoxymanoyl oxide and Related Compounds

| Botanical Species | Compound(s) Identified | Reference(s) |

|---|---|---|

| Sideritis javalambrensis | ent-13-epi-12α-acetoxymanoyl oxide | researcher.life |

| Cistus monspeliensis | 3β-acetoxy-13-epi-manoyl oxide (related isomer) | nih.govebi.ac.uk |

| Cistus creticus | ent-3β-acetoxy-13-epi-manoyl oxide (related isomer) | researchgate.netnist.gov |

| Stachys menthifolia | 3β-acetoxy-13-epi-manoyl oxide (related isomer) | acgpubs.org |

| Salvia sharifii | ent-13-epi-manoyloxide (parent compound) | researchgate.net |

| Juniperus oxycedrus | ent-13-epi-manoyl oxide (isomer of parent compound) | researcher.life |

Production by Microbial Organisms

The search for novel sources of complex natural products has extended to the microbial world, including marine bacteria.

While microbial synthesis is a promising avenue, current research has identified precursors rather than the final acetylated compound.

Bacillus amyloliquefaciens strain S13 : This marine bacterium, isolated from the brown alga Zonaria tournefortii, has been shown to produce a variety of volatile organic compounds researchgate.net. Analysis of these compounds revealed that 13-epi-manoyl oxide was a major constituent (29.39%), along with 3α-hydroxy-13-epi-manoyl oxide (5.26%) researchgate.net. These findings indicate that the bacterium possesses the biosynthetic machinery to create the core ent-13-epi-manoyl oxide skeleton, but not necessarily the enzyme required for acetylation at the C-12 position to form this compound researchgate.net.

Table 2: Related Manoyl Oxides from Bacillus amyloliquefaciens S13

| Compound Identified | Percentage in Volatile Fraction | Reference |

|---|---|---|

| 13-epi-manoyl oxide | 29.39% | researchgate.net |

| 3α-hydroxy-13-epi-manoyl oxide | 5.26% | researchgate.net |

Advanced Extraction and Initial Isolation Methodologies from Biological Matrices

The isolation of this compound from its natural sources relies on established phytochemical techniques that exploit the compound's lipophilic nature.

A general procedure involves the following steps:

Extraction : The dried and powdered plant material (typically aerial parts, leaves, or resin) is extracted with non-polar or medium-polarity organic solvents. Hexane is commonly used, effectively extracting diterpenoids from the plant matrix researcher.lifenih.gov. Other solvents like ethyl acetate (B1210297) have also been employed researchgate.net.

Chromatographic Separation : The resulting crude extract is subjected to various chromatographic techniques to separate the complex mixture of phytochemicals. Column chromatography using silica (B1680970) gel as the stationary phase is a standard method for the initial fractionation of the extract researchgate.net.

Purification and Identification : Fractions containing the target compound are further purified, often using additional chromatographic steps. The final structural elucidation and identification are achieved through a combination of spectroscopic methods. Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the composition of volatile extracts and identify known compounds based on their mass spectra and retention indices researchgate.netresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C-NMR) is crucial for determining the precise chemical structure of the isolated pure compound, including the stereochemistry and the exact position of the acetoxy group researchgate.net.

This systematic approach allows for the successful isolation and characterization of this compound from complex biological sources.

Synthetic Methodologies for Ent 13 Epi 12 Acetoxymanoyl Oxide and Its Derivatives

Total Synthesis Approaches to the Labdane (B1241275) Diterpene Skeleton

The labdane diterpene skeleton, characterized by its bicyclic trans-decalin core, is the foundational structure for a vast family of natural products, including ent-13-epi-12-acetoxymanoyl oxide. chinesechemsoc.orgcjnmcpu.com Total synthesis approaches aim to construct this framework from simpler, often acyclic, starting materials. These strategies are crucial for confirming the structure of natural products and for producing analogues that are not accessible from natural sources.

A common strategy involves cationic polyene cyclization, mimicking the biosynthetic pathway where geranylgeranyl diphosphate (B83284) is cyclized. researchgate.net Synthetic chemists have employed various acids, including Lewis acids and Brønsted acids, under cryogenic conditions to initiate ring closure of linear polyenes. researchgate.net For example, the total synthesis of labdane diterpenes galanal A and B was achieved starting from the naturally occurring geraniol. researchgate.netacs.org Key steps in this synthesis included a Lewis-acid assisted chiral Brønsted acid (LBA)-mediated cationic polyene cyclization for the asymmetric formation of the AB ring system. researchgate.netacs.org

Another powerful tool is radical cyclization. In the synthesis of galanal A and B, a titanocene-mediated radical cyclization was used to construct the all-carbon quaternary center. researchgate.netnih.gov This highlights the use of organometallic reagents to achieve challenging transformations.

Furthermore, commercially available starting materials like (+)-sclareolide, a derivative of the labdane diterpene sclareol (B1681606), serve as valuable chiral pool starting points. nih.govnih.gov Syntheses starting from sclareolide (B1681565) often involve strategic functional group manipulations. For instance, the synthesis of a novel labdane diterpenoid from Zingiber ottensii was accomplished in nine steps from (+)-sclareolide. nih.gov Similarly, the total syntheses of (+)-2-oxostemar-13-ene and other related diterpenoids have been achieved from a known enone derived from sclareolide, demonstrating a divergent strategy to access various tetracyclic labdane-related diterpenoids. chinesechemsoc.org

| Starting Material | Key Reactions | Target Compound(s) | Reference |

| Geraniol | Cationic polyene cyclization, Titanocene-mediated radical cyclization | Galanal A and B | researchgate.net |

| (+)-Sclareolide | Wittig reaction, Titanocene-mediated radical cyclization | Galanal A and B | nih.gov |

| (+)-Sclareolide | Barton nitrite (B80452) ester reaction, Jones oxidation | Isodon yuennanensis diterpenoid | researchgate.net |

| Enone from (+)-sclareolide | Nucleophilic addition, Dehydration, C-H oxygenation | (+)-2-oxostemar-13-ene, (–)-2-acetoxybetaer-13(17)-ene | chinesechemsoc.org |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes or whole microorganisms. This approach is particularly useful for the late-stage functionalization of complex molecules like labdane diterpenes, where chemical methods might lack selectivity.

A key example is the biotransformation of manoyl oxide derivatives using fungi. The fungus Curvularia lunata has been successfully used to hydroxylate the labdane skeleton at positions that are difficult to access through conventional chemistry. nih.gov For instance, the biotransformation of ent-13-epi-3-keto manoyl oxide with Curvularia lunata yielded several hydroxylated derivatives, including ent-6β-hydroxy, ent-1α-hydroxy, and ent-11β-hydroxy derivatives. nih.gov

Similarly, the biotransformation of ent-12α-acetoxy-3β-hydroxy-13-epi-manoyl oxide and ent-3β-acetoxy-12β-dihydroxy-13-epi-manoyl oxide produced ent-3β,12β-dihydroxy-13-epi-manoyl oxide and ent-3β,6β,12β-trihydroxy-13-epi-manoyl oxide (trimanoyl). nih.gov These transformations demonstrate the power of microorganisms to perform selective oxidation reactions on the labdane core, providing access to a range of functionalized analogues for biological testing. nih.gov

The biosynthesis of manoyl oxide-type diterpenoids, such as the well-known forskolin (B1673556), involves cytochrome P450 monooxygenases (CYPs). cjnmcpu.com These enzymes are responsible for the specific hydroxylations and oxidations of the labdane skeleton. For example, in the biosynthesis of forskolin from 13R-manoyl oxide, various CYPs from the CYP76 subfamily catalyze oxidations at C-1, C-6, C-7, and C-11. cjnmcpu.com This natural enzymatic machinery provides a blueprint for developing chemoenzymatic strategies for the targeted functionalization of labdane diterpenes.

| Substrate | Microorganism/Enzyme | Product(s) | Reference |

| ent-13-epi-3-keto manoyl oxide | Curvularia lunata | ent-6β-hydroxy, ent-1α-hydroxy, ent-11β-hydroxy derivatives | nih.gov |

| ent-12α-acetoxy-3β-hydroxy-13-epi-manoyl oxide | Curvularia lunata | ent-3β,12β-dihydroxy-13-epi-manoyl oxide | nih.gov |

| ent-3β-acetoxy-12β-dihydroxy-13-epi-manoyl oxide | Curvularia lunata | ent-3β,6β,12β-trihydroxy-13-epi-manoyl oxide (trimanoyl) | nih.gov |

Selective One-Step Chemical Synthesis (e.g., from sclareol via superacidic cyclization)

The development of efficient and selective one-step syntheses from readily available starting materials is a major goal in synthetic chemistry. For 13-epi-manoyl oxide, a significant breakthrough has been its selective synthesis from the labdane diol (-)-sclareol. ichem.mdichem.md Sclareol is a commercially available natural product, making it an attractive starting point for the synthesis of more complex labdane diterpenes. researchgate.net

The key to this selective synthesis is the use of superacidic conditions at low temperatures. ichem.mdichem.md While the cyclization of sclareol typically yields a mixture of manoyl oxide and 13-epi-manoyl oxide, researchers have found that by carefully controlling the reaction conditions, the formation of the epi-isomer can be highly favored. ichem.mdresearchgate.netresearchgate.net

The optimized procedure involves the dropwise addition of a solution of sclareol in a dichloromethane-nitromethane mixture to a solution of fluorosulfonic acid (FSO₃H) in nitromethane (B149229) at temperatures as low as -105°C. ichem.md This method can achieve a ratio of up to 9:1 in favor of 13-epi-manoyl oxide over manoyl oxide. ichem.mdresearchgate.net The proposed mechanism for this high selectivity involves a bimolecular nucleophilic substitution (Sₙ2) pathway. At very low temperatures, the elimination of water from the protonated tertiary alcohol is slowed, allowing for a conformational change in the side chain. This is followed by an Sₙ2 attack by the C-8 hydroxyl group, leading to inversion of configuration at the C-13 chiral center and the selective formation of 13-epi-manoyl oxide. ichem.mdresearchgate.net At higher temperatures, a competing Sₙ1 mechanism becomes more prominent, leading to a mixture of the epimeric oxides. researchgate.net

| Reagent | Temperature (°C) | Ratio (13-epi-manoyl oxide : manoyl oxide) | Reference |

| FSO₃H / iPrNO₂ | -75 | 77:23 | ichem.md |

| FSO₃H / iPrNO₂ | -95 | 90:10 | ichem.md |

| FSO₃H / iPrNO₂ | -105 | 93:7 | ichem.md |

This selective one-step synthesis provides a practical and efficient route to 13-epi-manoyl oxide, which is a valuable precursor for the synthesis of other biologically active natural products and their analogues. ichem.mdresearchgate.net

Semisynthetic Derivatization for Structure-Activity Relationship Exploration

Semisynthesis, the chemical modification of a natural product, is a powerful strategy for exploring structure-activity relationships (SAR). By starting with a complex, naturally derived scaffold like a labdane diterpene, chemists can create a library of analogues with systematic variations to probe how specific structural features influence biological activity. nih.gov

The labdane skeleton of compounds like sclareol and 13-epi-manoyl oxide serves as an excellent starting point for such studies. For example, a series of homodrimane-derived esters and amides were designed and synthesized from (+)-sclareolide, an oxidized derivative of sclareol. nih.gov By modifying the flexible tail at position 1, researchers were able to identify molecular determinants critical for antagonizing the TRPV4 ion channel, discovering a selective antagonist with an IC₅₀ of 5.3 μM. nih.gov This study represents the first report of semisynthetic homodrimane TRPV4 antagonists. nih.gov

Similarly, 13-epi-manoyl oxide and its derivatives have been the subject of SAR studies. researchgate.net The availability of 13-epi-manoyl oxide through selective synthesis opens the door for broader investigations. ichem.md Modifications can be targeted to various positions on the labdane framework to understand which functional groups are essential for a particular biological effect, such as antimicrobial or anti-inflammatory activity. researchgate.netresearchgate.net For instance, natural derivatives of the 13-epi-manoyl oxide skeleton, such as ribenol and varodiol, have been used in SAR studies that have yielded derivatives with antimicrobial properties. researchgate.net The ability to generate a diverse set of analogues through semisynthesis is crucial for optimizing potency and selectivity, and for developing new therapeutic leads. thieme-connect.com

In Vitro and Preclinical Biological Activities of Ent 13 Epi 12 Acetoxymanoyl Oxide

Anti-inflammatory Properties

The anti-inflammatory potential of labdane (B1241275) diterpenes, a class of compounds to which ent-13-epi-12-acetoxymanoyl oxide belongs, has been explored through various preclinical models. These studies suggest a modulatory role in key inflammatory pathways.

Inhibition of Prostaglandin (B15479496) E2 Generation in Cultured Macrophages

Research on labdane diterpenoids has demonstrated their capacity to interfere with the production of pro-inflammatory mediators. A study on a novel labdane diterpenoid isolated from Sideritis javalambrensis revealed its ability to inhibit the generation of prostaglandin E2 (PGE2) in cultured mouse peritoneal macrophages. nih.gov This inhibition was observed in macrophages stimulated with various agents, including zymosan, the calcium ionophore A23187, and arachidonic acid itself. nih.gov Furthermore, in J774 macrophage-like cells activated by bacterial lipopolysaccharide (LPS), this related labdane diterpenoid also reduced the expression of the inducible isoform of cyclooxygenase (COX-2), the key enzyme responsible for PGE2 synthesis in inflammatory conditions. nih.gov While this study was not conducted on this compound specifically, it suggests a potential mechanism of action for labdane diterpenes in mitigating inflammatory responses.

Modulation of Eicosanoid System Components

The eicosanoid system, which includes prostaglandins (B1171923) and leukotrienes, plays a central role in inflammation. Labdane diterpenoids have been shown to interact with this system at multiple levels. The aforementioned study on the labdane diterpenoid from Sideritis javalambrensis indicated a complex interaction with the eicosanoid pathway in macrophages. nih.gov While it inhibited the conversion of arachidonic acid to PGE2, it surprisingly enhanced the release of arachidonic acid, the precursor for eicosanoid synthesis. nih.gov This suggests a dual action: potentiation of substrate delivery followed by inhibition of its conversion to pro-inflammatory products. nih.gov This modulation of the eicosanoid system highlights a potential avenue through which labdane diterpenes like this compound may exert their anti-inflammatory effects.

Effects on Leukocyte Functions (excluding toxicity or adverse effects)

Leukocytes, or white blood cells, are key players in the inflammatory response. Some labdane-type diterpenoids have been found to modulate leukocyte functions. For instance, certain labdane diterpenes have been shown to inhibit the production of reactive oxygen species and the release of elastase by human neutrophils, which are crucial events in the inflammatory cascade. mdpi.com This suggests that these compounds may interfere with the pro-inflammatory activities of neutrophils. While direct studies on the effects of this compound on leukocyte functions are limited, the activities of related compounds provide a basis for future investigation into its potential to modulate these critical immune cells.

Antimicrobial and Antifungal Efficacy

Diterpenes isolated from various plant sources, including those known to produce manoyl oxide derivatives, have demonstrated a range of antimicrobial and antifungal activities.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Extracts from plants of the Sideritis and Cistus genera, known sources of labdane diterpenes, have shown notable antibacterial properties. For instance, extracts of wild Sideritis scardica and a cultivated hybrid of S. scardica x S. syriaca, which are rich in diterpenes, have demonstrated significant activity against Staphylococcus aureus. phcog.com Similarly, essential oils from Sideritis curvidens and Sideritis lanata exhibited strong antimicrobial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

While specific data for this compound is not available, the general antibacterial activity of diterpene-rich extracts from related plant species suggests potential efficacy. The following table summarizes the minimum inhibitory concentration (MIC) values for extracts from Sideritis scardica against a panel of microorganisms.

| Microorganism | Extract Type | MIC (μg/mL) |

| Staphylococcus aureus | Essential Oil | 80 |

| Staphylococcus epidermidis | Essential Oil | 80 |

| Micrococcus flavus | Essential Oil | 40 |

| Enterococcus faecalis | Essential Oil | 320 |

| Escherichia coli | Essential Oil | 1280 |

| Pseudomonas aeruginosa | Essential Oil | 2560 |

| Proteus mirabilis | Essential Oil | 640 |

| Klebsiella pneumoniae | Essential Oil | 640 |

Data based on studies of Sideritis scardica extracts. nih.gov

Antifungal Activity against Pathogenic Fungi (e.g., Saccharomyces cerevisiae, Candida albicans)

The antifungal potential of diterpenes from Cistus species has also been a subject of investigation. Essential oil from Cistus ladanifer has demonstrated inhibitory activity against a range of fungal strains. mdpi.com

The table below presents the antifungal activity of Cistus ladanifer essential oil against various pathogenic fungi, indicating its potential as a source of antifungal compounds.

| Fungal Strain | Inhibition Zone Diameter (mm) at 15 μL | MIC (μL/mL) | MFC (μL/mL) |

| Candida albicans | 12 | 32 | 64 |

| Candida tropicalis | 13 | 16 | 32 |

| Candida krusei | 12 | 32 | 64 |

| Candida parapsilosis | 12 | 32 | 64 |

| Saccharomyces cerevisiae | - | - | - |

| Cryptococcus neoformans | 13 | 16 | 32 |

| Aspergillus niger | 12 | 32 | 64 |

| Fusarium sp. | 12 | 32 | 64 |

| Penicillium sp. | 12 | 32 | 64 |

| Rhizopus sp. | 13 | 16 | 32 |

Data based on studies of Cistus ladanifer essential oil. mdpi.com Note: Data for Saccharomyces cerevisiae was not specifically available in this study.

Antiprotozoal Activity (e.g., inhibition of Leishmania donovani growth)

Research into the antiprotozoal effects of labdane diterpenes has revealed activity within this class of compounds. Notably, a study investigating the biotransformation of methyl ent-8α-hydroxylabd-13(16),14-dien-18-oate led to the formation of methyl (13S)-ent-16-hydroxy-8α,13-epoxylabd-14-en-18-oate, a compound that exhibited activity against Leishmania. However, specific studies detailing the direct activity of this compound against Leishmania donovani are not extensively available in the current body of scientific literature. Further research is required to determine its specific inhibitory effects on the growth of this protozoan parasite.

Antiproliferative and Cytostatic Effects on Cell Lines

The potential of this compound and related compounds to inhibit the proliferation of cancer cell lines has been an area of active investigation.

The cytotoxic and antiproliferative properties of compounds structurally related to this compound have been evaluated against various human leukemic cell lines. In one study, a semi-synthetic thiomidazolide derivative of ent-3β-hydroxy-13-epi-manoyl oxide demonstrated significant cytotoxic activity against a panel of 13 human leukemic cell lines d-nb.info. This derivative was found to induce apoptosis in a time and dose-dependent manner and caused a delay in the G0/G1 phase of the cell cycle d-nb.info.

Another investigation focused on ent-13-epi-manoyl oxide and mixtures of its isomers, which were tested for their in vitro cytotoxic activity against nine leukemic cell lines. At a concentration of 10⁻⁴ M, these compounds exhibited a slight growth-inhibiting activity, ranging from 11.1% to 32.2% of the activity of the control drug, vinblastine (B1199706) nih.gov.

Detailed data on the specific activity of this compound against a comprehensive panel of human leukemic cell lines, including IC₅₀ values, remains to be fully elucidated.

While the antiproliferative effects of various labdane-type diterpenes against different human cancer cell lines have been documented, specific studies focusing solely on the activity of this compound against a broad range of other human cancer cell lines are limited. The broader class of labdane diterpenes has shown promise, but further targeted research is necessary to establish a clear profile of the antiproliferative and cytostatic effects of this compound on diverse cancer cell types.

Modulation of Cellular Enzymatic Activities

The interaction of this compound with cellular enzymes is a key aspect of understanding its mechanism of action.

Current research into the effects of related labdane diterpenes on adenylate cyclase activity suggests a potential for modulation. One study reported that carbomanoyl, a biotransformation product of a related manoyl oxide derivative, acts as an inhibitor of the adenylate cyclase enzyme chemsrc.com. This finding indicates that compounds with a similar structural backbone may interact with this key enzyme. However, there is no direct evidence in the reviewed literature to suggest that this compound enhances adenylate cyclase activity. Further enzymatic assays are required to determine the precise effect of this specific compound on adenylate cyclase.

Interactions with Biological Membranes (e.g., Phospholipid Bilayers)

The interaction of small molecules with biological membranes can significantly influence their bioavailability and mechanism of action. Studies on other labdane-type diterpenes have provided insights into their effects on phospholipid bilayers. For instance, the thermal effects of labd-13(E)-ene-8α,15-diol and its acetate (B1210297) derivative on dipalmitoylphosphatidylcholine (DPPC) bilayers have been investigated using differential scanning calorimetry (DSC). These studies revealed that the compounds could abolish the pre-transition temperature, lower the main phase transition temperature, and reduce the transition enthalpy, particularly in the presence of cholesterol.

Structure Activity Relationship Sar Studies of Ent 13 Epi 12 Acetoxymanoyl Oxide and Its Analogs

Identification of Pharmacophoric Features for Anti-inflammatory Activity

The anti-inflammatory properties of labdane (B1241275) diterpenes, including ent-13-epi-12-acetoxymanoyl oxide, are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of nuclear factor-κB (NF-κB) signaling, reduction of nitric oxide (NO) production, and modulation of arachidonic acid metabolism. researchgate.netnih.gov While specific pharmacophore models for this compound are not extensively detailed in the current literature, general SAR principles for anti-inflammatory labdane diterpenes can be inferred.

A crucial structural feature for the anti-inflammatory activity of many labdane diterpenes is the presence of a Michael acceptor system. researchgate.netnih.gov This electrophilic group can covalently interact with nucleophilic residues in target proteins, such as those in the NF-κB signaling pathway, leading to their inhibition. Furthermore, the decalin core of the labdane skeleton provides a rigid scaffold that is essential for the correct spatial orientation of the functional groups. The presence and position of hydroxyl and acetyl groups also play a significant role. For instance, in some labdane diterpenes, a free hydroxyl group at the C-3 position has been found to be important for anti-inflammatory and anticancer activities, while a hydroxyl group at the C-2 position can have a negative impact. researchgate.net The specific contribution of the 12-acetoxy group in this compound to its anti-inflammatory profile is an area that warrants further investigation.

General pharmacophoric features for anti-inflammatory labdane diterpenes often include:

A bicyclic decalin core.

An electrophilic group (e.g., α,β-unsaturated carbonyl) that can act as a Michael acceptor.

Specific hydroxylation and acetylation patterns that influence solubility and target interaction.

Elucidation of Structural Determinants for Antimicrobial Potency

This compound and its analogs have demonstrated notable antimicrobial activity. ontosight.aimdpi.com The structural features that govern this potency have been a subject of investigation, with several key determinants identified.

One of the most significant factors is the stereochemistry at the C-13 position. Studies have shown that ent-13-epi-manoyl oxide is more active against Gram-positive bacteria than its C-13 epimer, manoyl oxide. researchgate.net This highlights the critical role of the spatial arrangement of the side chain in the interaction with bacterial targets.

The nature of the side chain itself is also crucial. For some labdane derivatives, the presence of a carboxylic acid at the C-15 position has been found to be essential for antibacterial activity. mdpi.com Additionally, the length of an acylated chain at other positions, such as C-7, can modulate the antimicrobial potency, suggesting that lipophilicity plays a key role in the compound's ability to penetrate bacterial cell membranes. mdpi.com

The role of the 12-acetoxy group in this compound's antimicrobial action is not yet fully elucidated. However, it is likely to influence the compound's polarity and its ability to interact with specific bacterial enzymes or membrane components. Further studies are needed to precisely define the contribution of this functional group.

Table 1: Antimicrobial Activity of Manoyl Oxide Analogs

| Compound | Target Organism | Activity | Reference |

| Ent-13-epi-manoyl oxide | Gram-positive bacteria | More active than manoyl oxide | researchgate.net |

| Labdane with C-15 carboxylic acid | Bacteria | Essential for activity | mdpi.com |

| Labdane with varying C-7 acylation | Bacteria | Potency dependent on chain length | mdpi.com |

Stereochemical Influences on Biological Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. frontiersin.org The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological targets, which are themselves chiral.

As previously mentioned, the stereochemistry at the C-13 position is a critical determinant of the antibacterial activity of manoyl oxides. researchgate.net The epi configuration at this center leads to a more potent compound against Gram-positive bacteria. This suggests that the active site of the bacterial target has a specific shape that better accommodates the epi isomer.

While the influence of the C-13 stereocenter is well-documented, a comprehensive analysis of how the stereochemistry at other chiral centers of this compound affects its diverse biological activities remains an area for further research. Such studies would provide a more complete picture of the stereochemical requirements for its anti-inflammatory and antimicrobial actions.

Correlation of Calculated Lipophilicity Parameters with Biological Efficacy

The lipophilicity of a compound, often expressed as its logP value, is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological membranes and targets. nih.gov In the context of this compound and its analogs, lipophilicity is expected to play a significant role in their biological efficacy.

For antimicrobial activity, a certain degree of lipophilicity is generally required for the compound to penetrate the lipid-rich cell membranes of bacteria. frontiersin.org Studies on other ent-labdane derivatives have shown a correlation between calculated lipophilicity parameters and antibacterial activity. mdpi.com For instance, in a series of salvic acid derivatives, an optimal range of lipophilicity was found to be necessary for potent antibacterial action. mdpi.com

Future research should focus on performing QSAR studies to establish a clear correlation between the calculated lipophilicity of this compound and its analogs and their observed anti-inflammatory and antimicrobial efficacy.

Rational Design and Evaluation of Bioactive Analogues

The rational design of new analogs of this compound is a promising strategy to enhance its therapeutic potential and to develop compounds with improved activity, selectivity, and pharmacokinetic properties. mdpi.com This process relies on the SAR data gathered from previous studies.

One approach to analog design is through biotransformation, where microorganisms are used to introduce chemical modifications to the parent compound. For example, the biotransformation of ent-13-epi-3-keto manoyl oxide has been shown to yield hydroxylated derivatives with antileishmanial activity. nih.gov Similar approaches could be applied to this compound to generate a library of new analogs for biological screening. researchgate.netnih.govebi.ac.uk

Chemical synthesis provides another powerful tool for the rational design of analogs. researchgate.netgenscript.com Based on the known SAR, medicinal chemists can design and synthesize new molecules with specific modifications. For instance, given the importance of the C-13 stereochemistry, analogs with different substituents at this position could be synthesized to probe the steric and electronic requirements for optimal activity. Similarly, the 12-acetoxy group could be replaced with other functional groups to investigate their impact on the biological profile.

The evaluation of these newly synthesized analogs would involve a battery of in vitro and in vivo assays to assess their anti-inflammatory and antimicrobial activities. This iterative process of design, synthesis, and evaluation is key to the development of novel and effective therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies for Structural Elucidation and Quantification of Ent 13 Epi 12 Acetoxymanoyl Oxide

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in ent-13-epi-12-acetoxymanoyl oxide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., DEPT, COSY, HSQC, HMBC) experiments are employed to assemble the complete chemical structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. Key signals for this compound include those for the methyl groups, the vinyl group, and the proton attached to the carbon bearing the acetate (B1210297) group. The chemical shifts and coupling constants of these protons are characteristic of the labdane (B1241275) skeleton and the specific stereochemistry of the molecule. For instance, the presence of five methyl singlets and the characteristic signals of an ABX system for the vinyl group are indicative of this class of compounds.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environments. For this compound, with the molecular formula C₂₂H₃₆O₃, the spectrum would show 22 distinct signals. nih.govnist.gov The chemical shifts of the carbons in the decalin ring system, the side chain, and the acetate group are diagnostic. The signals for the carbon atoms bonded to oxygen (C-12 and the ether linkage) appear at lower field (higher ppm values) compared to the hydrocarbon backbone.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information, combined with the ¹³C NMR data, greatly simplifies the process of assigning specific carbon signals.

The structural elucidation of related diterpenoids often relies on these NMR techniques to determine their complex structures. researcher.liferesearchgate.net

Table 1: Representative NMR Data for this compound and related compounds.

| Technique | Key Observations | Reference |

| ¹H NMR | Signals for five methyl groups, a vinyl group, and a proton geminal to the acetate group. | researchgate.net |

| ¹³C NMR | 22 distinct carbon signals corresponding to the molecular formula C₂₂H₃₆O₃. | nih.govresearchgate.net |

| DEPT | Differentiation of CH₃, CH₂, and CH groups, aiding in the assignment of carbon signals. | researcher.life |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it also provides a characteristic fragmentation pattern that serves as a fingerprint for identification.

The molecular weight of this compound is 348.5194 g/mol , corresponding to the molecular formula C₂₂H₃₆O₃. nist.govnist.govnist.gov

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ions. While the molecular ion peak for this compound might be weak or absent due to its instability, the fragmentation pattern is highly informative. A key aspect in the mass spectrometric analysis of manoyl oxide epimers is the intensity ratio of the peaks at m/z 275 and 257. nih.gov For ent-13-epi-manoyl oxide, the intensity of the m/z 257 peak is higher than that of the m/z 275 peak, a characteristic that aids in its differentiation from its C-13 epimer, manoyl oxide. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for ent-13-epi-manoyl oxide derivatives.

| Technique | Observation | Significance | Reference |

| EI-MS | Ratio of intensities of peaks m/z 275:257 is lower in ent-13-epi-manoyl oxide than in manoyl oxide. | Characterization and differentiation of stereoisomers. | nih.gov |

| GC-MS | Provides both retention time and mass spectrum for identification in complex mixtures like essential oils. | Quantification and identification in natural extracts. | researchgate.netuliege.be |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the ester carbonyl group (C=O) of the acetate, the C-O stretching of the ester and the ether linkage, and the C-H stretching and bending vibrations of the alkyl groups. rsc.org The presence of a strong absorption band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.

While obtaining a single crystal of this compound suitable for X-ray crystallography can be challenging, this technique provides the most definitive three-dimensional structural information, including the absolute configuration of stereocenters. For many related labdane diterpenoids, X-ray crystallography has been instrumental in confirming their structures and stereochemistry. rsc.orgnih.govrsc.orgacs.orgnih.gov The absolute configuration of some known labdane diterpenoids has even been revised based on X-ray crystallographic data of their derivatives. nih.govacs.org This highlights the importance of this technique in unambiguously establishing the complex stereochemistry of these natural products.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation, purification, and quantification of this compound from natural sources, often where it exists in complex mixtures.

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound, particularly in the analysis of essential oils and hexane (B92381) extracts. researchgate.netuliege.be The compound is separated from other components of the mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a powerful analytical tool. As each component elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum. This combination allows for the confident identification of this compound even in trace amounts within complex mixtures. researchgate.netuliege.be GC-MS has been widely used to analyze the composition of essential oils from various plant species, leading to the identification of this compound and its isomers. researchgate.netresearchgate.netingentaconnect.com The NIST WebBook provides GC data for ent-3β-acetoxy-13-epi-manoyl oxide, including its retention index on different types of columns, which is valuable for its identification. nist.gov

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of labdane diterpenes like this compound. Due to the non-polar nature of many diterpenes, Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for their separation and quantification. In RP-HPLC, a non-polar stationary phase (commonly C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Research on labdane diterpenes from natural sources like Ramaria formosa has demonstrated the utility of preparative RP-HPLC for the purification of these compounds. tandfonline.com While specific analytical HPLC methods for the routine quantification of this compound are not extensively detailed in publicly available literature, methods developed for similar labdane diterpenes can be adapted. For instance, studies on Cistus species, a known source of manoyl oxide derivatives, have utilized RP-HPLC with photodiode array (PDA) detection for the analysis of their secondary metabolites. jrespharm.comdergipark.org.tr The selection of a C18 column and a gradient elution with a water/acetonitrile or water/methanol system is a common starting point. Detection is typically carried out using a UV detector, often at wavelengths around 205-220 nm where the chromophores of such compounds exhibit absorbance. tandfonline.com

For quantitative analysis, a calibration curve is constructed using a purified standard of this compound. The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve. The method's validation would include assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

| Parameter | Condition |

|---|---|

| System | Gilson TRILUTION |

| Column | YMC-pack Pro C18 (250 × 10 mm, i.d.) |

| Mobile Phase | Acetonitrile-Water (70:30, v/v) |

| Detection | UV at 220 nm |

| Flow Rate | 3.0 mL/min |

Thin-Layer Chromatography (TLC) for Screening and Preparative Purification

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the initial screening of plant extracts for the presence of this compound and for monitoring the progress of its purification. oiccpress.comumlub.pl Standard silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and slightly polar solvents, such as hexane and ethyl acetate. oiccpress.comunibe.ch

After developing the chromatogram, the separated compounds are visualized. As many diterpenes lack strong chromophores, visualization is often achieved by spraying the plate with a suitable reagent, such as a cerium ammonium (B1175870) molybdate (B1676688) solution, followed by heating. unibe.ch The retardation factor (Rf) value is characteristic for a compound in a specific TLC system and can be used for preliminary identification by comparison with a standard.

Bioactivity-guided fractionation has successfully employed TLC to isolate active compounds. For example, a bioautographic assay on TLC plates was used to identify ent-3β-acetoxy-13-epi-manoyl oxide from a Cistus creticus resin extract, where it exhibited a pronounced zone of microbial growth inhibition at an Rf value of 0.45. researchgate.net

For preparative TLC, a larger amount of the extract is applied as a band onto a thicker silica gel plate. After development, the band corresponding to the target compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent. oiccpress.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates. oiccpress.comunibe.ch |

| Mobile Phase (Example) | Hexane-Ethyl Acetate mixtures in varying ratios. oiccpress.comunibe.ch |

| Visualization | UV light (254 nm); Ceric ammonium molybdate stain followed by heating. unibe.ch |

| Application | Screening of extracts, monitoring fractions, preparative isolation. oiccpress.comumlub.pl |

Hyphenated Techniques for Comprehensive Analytical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable for the analysis of volatile and thermally stable diterpenes like manoyl oxide and its derivatives. researchgate.netnih.gov The compound is separated on a capillary column and subsequently fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that aids in structural identification.

A key study demonstrated that GC-MS analysis can differentiate between the C-13 epimers of manoyl oxide. nih.gov It was found that the ratio of the intensities of the fragment ions at m/z 275 and m/z 257 is lower in ent-13-epi-manoyl oxide compared to its epimer, manoyl oxide. nih.gov This allows for the characterization and relative quantification of these stereoisomers in natural extracts, which is crucial as their biological activities can differ. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique, especially for less volatile or thermally labile compounds. It combines the separation power of HPLC with the detection capabilities of mass spectrometry. While specific LC-MS studies on this compound are not prevalent, the technique is widely used for the analysis of diterpenes and other secondary metabolites in plant extracts. scribd.com

Advanced Methodologies for Stereochemical Assignment

Determining the correct stereochemistry of a chiral molecule like this compound is a critical and challenging aspect of its structural elucidation. The prefix "ent-13-epi" already indicates a specific stereochemical arrangement relative to the parent manoyl oxide structure. Advanced spectroscopic and computational methods are essential for the unambiguous assignment of the absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. While standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments establish the planar structure and relative stereochemistry, more advanced NMR techniques can be employed for absolute configuration determination. researchgate.net The modified Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, allows for the determination of the absolute configuration of chiral alcohols by analyzing the changes in the ¹H NMR chemical shifts. cdnsciencepub.com

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide information about the three-dimensional arrangement of atoms in a chiral molecule. ugm.ac.idacs.org The experimental ECD or VCD spectrum of the natural product is compared with the spectra predicted by quantum chemical calculations for different possible stereoisomers. ugm.ac.idresearchgate.net A good agreement between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. This approach has been successfully applied to establish the absolute configuration of various ent-labdane and other diterpenes. cdnsciencepub.comresearchgate.netmdpi.com

Future Research Directions and Applications of Ent 13 Epi 12 Acetoxymanoyl Oxide

Deepening Mechanistic Understanding of Biological Activities via Molecular Biology Approaches

Labdane-type diterpenes are known to exhibit a variety of biological effects, including cytotoxic, antibacterial, antifungal, and anti-inflammatory activities. mdpi.comnih.gov For instance, some labdane (B1241275) diterpenes have been shown to induce apoptosis and interfere with the cell cycle in cancer cell lines. researchgate.net Future research should employ a range of molecular biology techniques to elucidate the precise mechanisms of action of ent-13-epi-12-acetoxymanoyl oxide.

Key research questions to be addressed include:

Transcriptomic and Proteomic Analyses: How does this compound alter gene and protein expression profiles in target cells (e.g., cancer cells, pathogenic microbes)? This could reveal the cellular pathways modulated by the compound.

Target Deconvolution: What are the specific molecular targets (e.g., enzymes, receptors) with which this compound interacts? Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could be employed for this purpose.

Signal Transduction Pathway Analysis: How does the interaction with its molecular target(s) translate into a cellular response? Investigating the effect on key signaling pathways, such as those involved in apoptosis, inflammation, and cell proliferation, will be crucial.

By answering these questions, a comprehensive understanding of the compound's bioactivity can be achieved, which is essential for its potential therapeutic development.

Exploration of Novel Biosynthetic Enzymes and Genetic Engineering for Sustainable Production

The biosynthesis of labdane diterpenes in nature is a complex process involving multiple enzymatic steps. The biosynthesis of manoyl oxide, a precursor to many other labdane diterpenes, is known to involve terpene synthases (TPSs). nih.govnih.gov The formation of this compound likely involves additional tailoring enzymes, such as cytochrome P450 monooxygenases and acetyltransferases, that modify the manoyl oxide backbone.

Future research in this area should focus on:

Enzyme Discovery: Identifying and characterizing the specific enzymes from the source organism(s) that are responsible for the biosynthesis of this compound. This can be achieved through a combination of transcriptomics, genomics, and biochemical assays.

Metabolic Engineering: Once the biosynthetic genes are identified, they can be introduced into microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, to create cell factories for the sustainable production of the compound. mdpi.comnih.gov This approach can overcome the limitations of relying on natural sources, which often yield low quantities of the desired compound.

Pathway Optimization: Genetic engineering techniques, including CRISPR/Cas9, can be used to optimize the metabolic pathways in the microbial host to enhance the production yields of this compound. rsc.org

The development of a robust microbial production platform would provide a reliable and scalable source of the compound for further research and potential commercialization.

Development of Eco-friendly and Scalable Synthetic Pathways

In addition to biosynthetic approaches, the development of efficient and environmentally friendly chemical syntheses is a crucial area of future research. The hemisynthesis of manoyl oxide analogs from readily available natural products like sclareol (B1681606) has been reported. nih.govresearchgate.net Similar strategies can be envisioned for this compound.

Future synthetic research should prioritize:

Green Chemistry Principles: The use of non-toxic reagents, renewable solvents, and energy-efficient reaction conditions should be a primary consideration. instras.com

Catalytic Methods: The development of novel catalytic methods, including biocatalysis and organocatalysis, could provide more sustainable and selective synthetic routes.

Scalability: The developed synthetic pathways should be amenable to large-scale production to meet potential future demands for the compound.

A successful synthetic strategy would not only provide access to the natural product but also facilitate the synthesis of novel analogs for structure-activity relationship (SAR) studies.

Advanced Computational Chemistry and Molecular Docking Studies for Target Identification

Computational methods are powerful tools in modern drug discovery and can be applied to accelerate the understanding of this compound's biological activity. diva-portal.org Molecular docking and molecular dynamics simulations can provide insights into the potential binding modes of the compound with various biological macromolecules. nih.govresearchgate.net

Future computational studies should include:

Virtual Screening: Docking this compound against libraries of known protein structures to identify potential biological targets.

Binding Site Analysis: Detailed analysis of the interactions between the compound and its predicted binding partners to understand the molecular basis of its activity.

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to guide its development as a potential therapeutic agent.

These computational approaches can help to prioritize experimental studies and provide a rational basis for the design of new and improved derivatives.

Design and Synthesis of New Chemical Entities with Enhanced Therapeutic Potential

The structure of this compound can serve as a scaffold for the design and synthesis of new chemical entities (NCEs) with potentially enhanced therapeutic properties. Semisynthetic modifications of related labdane diterpenes have led to analogs with improved biological activities. mdpi.com

Future medicinal chemistry efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the core structure of this compound and evaluating their biological activity to identify key structural features responsible for its effects.

Lead Optimization: Optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This may involve modifications to improve solubility, metabolic stability, and bioavailability.

Novel Drug Conjugates: Exploring the possibility of conjugating this compound to other molecules, such as targeting moieties or other therapeutic agents, to create novel drug candidates with unique mechanisms of action.

A systematic medicinal chemistry program could unlock the full therapeutic potential of this natural product scaffold.

General Potential for Biomedical and Biotechnological Applications in Research and Development

Given the diverse biological activities reported for the broader class of labdane diterpenes, this compound holds considerable promise for a range of biomedical and biotechnological applications. researchgate.netmdpi.com

Potential future applications include:

Research Tool: The compound could be used as a chemical probe to study specific biological pathways and cellular processes.

Starting Material for Drug Discovery: It can serve as a lead compound for the development of new drugs for various diseases, including cancer and infectious diseases.

Agrochemicals: The antimicrobial properties of related compounds suggest that this compound or its derivatives could be explored for their potential as novel agrochemicals.

Biomaterials: The unique chemical structure of the compound could be leveraged in the development of new biomaterials with specific properties.

Continued interdisciplinary research will be essential to fully explore and realize the potential of this compound in these and other areas of research and development.

Data Tables

Table 1: Summary of Future Research Directions for this compound

| Research Area | Key Objectives | Methodologies | Potential Outcomes |

|---|---|---|---|

| Mechanistic Understanding | Elucidate the molecular mechanisms of biological activity. | Transcriptomics, Proteomics, Target Deconvolution, Signal Transduction Analysis. | Identification of cellular pathways and molecular targets, providing a basis for therapeutic applications. |

| Biosynthesis and Genetic Engineering | Develop a sustainable and scalable production platform. | Enzyme Discovery, Metabolic Engineering in Microbial Hosts, Pathway Optimization. | A reliable and cost-effective source of the compound for research and commercialization. |

| Synthetic Pathways | Establish eco-friendly and scalable synthetic routes. | Green Chemistry Principles, Catalytic Methods, Process Optimization. | Access to the natural product and its analogs for SAR studies and further development. |

| Computational Chemistry | Identify potential biological targets and guide drug design. | Molecular Docking, Molecular Dynamics Simulations, ADMET Prediction. | Rational prioritization of experimental studies and design of new derivatives with improved properties. |

| Medicinal Chemistry | Design and synthesize novel analogs with enhanced therapeutic potential. | SAR Studies, Lead Optimization, Synthesis of Drug Conjugates. | Development of new drug candidates with improved efficacy and safety profiles. |

| Biomedical and Biotechnological Applications | Explore the broader utility of the compound. | Bioactivity Screening, Formulation Studies, Material Science Investigations. | Novel applications in medicine, agriculture, and materials science. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Manoyl oxide |

Q & A

Q. What analytical methods are recommended for identifying Ent-13-epi-12-acetoxymanoyl oxide in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification, leveraging retention indices and mass spectral libraries for comparison with known compounds. Nuclear magnetic resonance (NMR) spectroscopy further confirms structural details, particularly stereochemical configurations at C-12 and C-13. For example, ¹H and ¹³C NMR can resolve epimeric differences by analyzing coupling constants and chemical shifts in the acetoxy and oxide groups .

Q. How can researchers isolate this compound from complex biological matrices?

Sequential solvent extraction (e.g., hexane for non-polar compounds) followed by column chromatography (silica gel or Sephadex LH-20) is effective. Fraction purity should be monitored via thin-layer chromatography (TLC) and validated through spectroscopic methods. In Cistus monspeliensis, hexane extracts yielded 3 beta-acetoxy-13-epi-manoyl oxide, which was further purified using preparative HPLC .

Q. What in vitro assays are suitable for preliminary evaluation of cytotoxic activity?

Use leukemic cell lines (e.g., K562, HL-60) for cytotoxicity screening at 10⁻⁴ M concentrations. Activity is quantified as a percentage of growth inhibition relative to controls like vinblastine. For Ent-13-epi-manoyl oxide, inhibition ranged from 11.1% to 32.2%, suggesting moderate bioactivity. Include triplicate experiments and statistical validation (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for manoyl oxide derivatives?

Synthesize analogs with modifications at the acetoxy group (C-12) or epimeric center (C-13). Test these against cancer cell lines to assess the impact of stereochemistry and functional groups. Molecular docking studies can predict interactions with targets like tubulin or topoisomerases, guided by NMR-derived conformational data .

Q. How should researchers resolve contradictions in reported bioactivity across studies?

Discrepancies may arise from variations in isomer ratios, extraction methods, or cell line sensitivities. Perform comparative studies using standardized protocols (e.g., identical solvent systems, cell culture conditions). For example, mixtures of manoyl oxide isomers showed differing cytotoxicity compared to pure enantiomers, highlighting the need for enantiomeric purity assessments .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

Use chiral catalysts or enzymes (e.g., lipases) in acetylation reactions to favor the desired epimer. Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy. Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization .

Q. How can stability studies inform experimental design for bioactive assays?

Conduct accelerated stability testing under varying pH, temperature, and light exposure. Degradation products can be identified via LC-MS and compared to bioactive intact compounds. For labdane diterpenes, acetoxy groups are prone to hydrolysis, necessitating inert storage conditions (e.g., argon atmosphere, -20°C) .

Q. What advanced spectroscopic techniques validate complex stereochemical assignments?

X-ray crystallography provides definitive stereochemical confirmation. For non-crystalline samples, NOESY or ROESY NMR experiments analyze spatial proximity of protons, clarifying configurations at chiral centers. Compare data with published spectra of related labdane diterpenes .

Q. How can synergistic effects with other phytochemicals be systematically evaluated?

Use combinatorial assays (e.g., checkerboard method) to test this compound alongside flavonoids or alkaloids. Calculate combination indices (CI) to classify interactions (synergistic, additive, antagonistic). Dose-response curves should be generated using automated plate readers for high-throughput screening .

Q. What statistical approaches are critical for analyzing bioactivity data?

Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Multivariate analysis (PCA or PLS-DA) can correlate structural features with bioactivity. For example, PCA might reveal that cytotoxicity correlates with lipophilicity (logP) of manoyl oxide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.